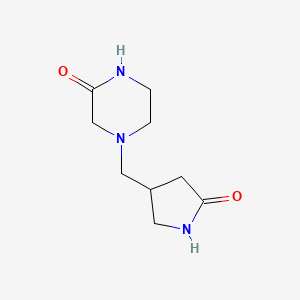

![molecular formula C11H13ClN2O5 B2810521 2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride CAS No. 2460756-20-9](/img/structure/B2810521.png)

2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

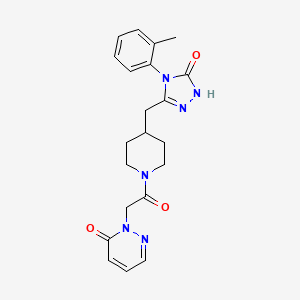

“2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride” is a complex organic compound. It contains an amino group and a carboxylic acid group, which are common functional groups in biochemistry . It’s related to “3-[(3-Carboxypropanoyl)amino]benzoic acid”, which has a molecular formula of C11H11NO5 .

Molecular Structure Analysis

The molecular structure of a compound similar to “this compound”, namely “3-[(3-Carboxypropanoyl)amino]benzoic acid”, has been reported. It has a molecular formula of C11H11NO5, an average mass of 237.209 Da, and a monoisotopic mass of 237.063721 Da .Aplicaciones Científicas De Investigación

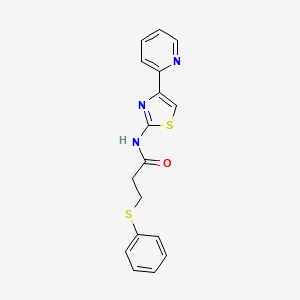

Biological Activities of Carboxylic Acids and Derivatives

Natural carboxylic acids, including benzoic acid derivatives, exhibit significant biological activities, which have been extensively studied for their antioxidant, antimicrobial, and cytotoxic properties. For instance, rosmarinic acid, a natural carboxylic acid, has been identified as having high antioxidant activity, a characteristic that decreases in the order of RA > CFA ~ ChA > p-CA > CinA > BA. This activity is structurally dependent, with the number of hydroxyl groups and conjugated bonds playing a crucial role in the efficacy of the compounds. Antimicrobial properties of these acids vary based on the microbial strain and experimental conditions, with certain derivatives showing higher activity against specific pathogens. The cytotoxic potential of these molecules, particularly towards cancer cells, has also been linked to the presence of hydroxyl groups, suggesting their role in intermolecular interactions and chelation of metal ions (Godlewska-Żyłkiewicz et al., 2020).

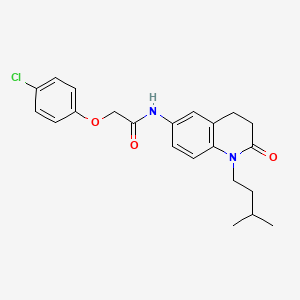

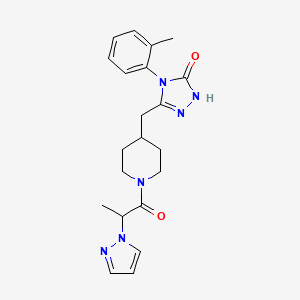

Synthesis and Characterization for Potential Medical Applications

Salicylic acid derivatives have been recognized for their anti-inflammatory and analgesic activities, which are mediated through cyclooxygenase inhibition. A novel derivative, 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, has shown promising results as an alternative to traditional compounds like acetylsalicylic acid, due to its favorable COX-2 specificity, toxicity profile, and antiplatelet activity. Such findings highlight the potential of these compounds in the development of new drugs (Tjahjono et al., 2022).

Propiedades

IUPAC Name |

2-[(2-amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5.ClH/c12-7(5-9(14)15)10(16)13-8-4-2-1-3-6(8)11(17)18;/h1-4,7H,5,12H2,(H,13,16)(H,14,15)(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSQNKNDUQKVFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid](/img/structure/B2810438.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2810443.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2810453.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2810456.png)

![(E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2810457.png)